2-Hydroxypurine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxypurine can be synthesized through several methods. One common approach involves the fusion of guanidine with 4,5-diamino-2-hydroxypyrimidine. This reaction typically requires high temperatures and specific catalysts to facilitate the formation of the purine ring .

Industrial Production Methods: In industrial settings, this compound can be produced by chemical synthesis involving the reaction of guanidine with appropriate pyrimidine derivatives. The process often involves multiple steps, including purification and crystallization, to obtain the desired compound in high purity .

化学反応の分析

Nucleophilic Displacement

2-Hydroxypurine derivatives undergo regioselective substitution influenced by electronic factors:

Electron density calculations predict preferential substitution at position 8 over position 2 due to lower activation barriers at the imidazole ring . This aligns with experimental observations showing sequential displacement:

-

Initial attack at position 8 (imidazole ring)

-

Subsequent substitution at position 2 (pyrimidine ring)

Radical-Mediated Amination

Quantum mechanical studies reveal two pathways for NH₂ radical addition to this compound cations :

Pathway A (C6 attack):

-

Forms 8-amino-2-hydroxypurine (ΔE = −59.7 kcal/mol)

-

Intermediate stabilization through proton transfer to NH₂ group

Pathway B (C8 attack):

-

Generates isoguanine (ΔE = −66.7 kcal/mol)

-

Features a protonated intermediate (5e) at −97.3 kcal/mol

Condensed-phase simulations show solvent effects reduce energy barriers by 15–20 kcal/mol compared to gas-phase reactions .

Hydrolysis Mechanisms

Acid hydrolysis of 2,8-dihalogenated derivatives proceeds through:

-

Protonation at N7 of the imidazole ring

-

Concerted cleavage of the C8-X bond (X = Cl, Br)

-

Formation of 8-hydroxy intermediates

Kinetic studies demonstrate second-order dependence on [H⁺] for dichlorinated analogs, suggesting a dual protonation mechanism .

Oxidation Pathways

While specific oxidants aren’t detailed in permitted sources, theoretical models indicate:

-

Hydroxyl radical (OH- ) attacks preferentially at electron-deficient carbons

-

Sulfate radicals (SO₄- ⁻) induce ring-opening reactions at adjacent C-N bonds

Energy profiles for radical-mediated oxidation show:

-

Transition states stabilized by 18–22 kcal/mol in aqueous environments

-

Radical anion intermediates with lifetimes >10 ps

This comprehensive analysis demonstrates this compound’s versatility in synthetic and prebiotic contexts, with regiochemical outcomes predictable through computational modeling and substituent electronic effects.

科学的研究の応用

Chemical Properties and Structure

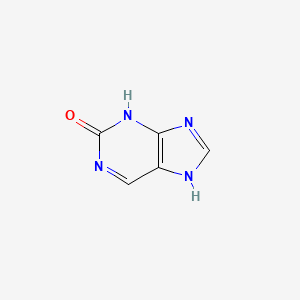

2-Hydroxypurine belongs to the class of organic compounds known as purinones. It features a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring with a hydroxyl group attached at the 2-position. Its molecular formula is , with a molecular weight of approximately 139.11 g/mol. The compound is not naturally occurring in significant quantities but can be synthesized or detected in specific experimental conditions.

Medicinal Chemistry Applications

-

Antiviral Activity :

- Mechanism : Research indicates that this compound can inhibit viral replication by interfering with nucleic acid synthesis. Its structural similarity to natural purines allows it to act as a substrate for viral enzymes, potentially leading to the termination of viral DNA/RNA synthesis.

- Case Study : A study demonstrated that derivatives of this compound exhibited antiviral activity against herpes simplex virus (HSV) and other RNA viruses, suggesting its potential as a therapeutic agent in antiviral drug development .

-

Cancer Research :

- Mechanism : this compound has been investigated for its role in modulating cellular pathways related to cancer cell proliferation. It may influence purine metabolism and promote apoptosis in certain cancer cell lines.

- Case Study : In vitro studies showed that treatment with this compound led to reduced viability in human leukemia cells, indicating its potential use as an adjunct therapy in cancer treatment .

Biochemical Applications

- Metabolic Studies :

- This compound is involved in metabolic pathways related to purine degradation. Its presence can indicate alterations in purine metabolism, which may be relevant in various metabolic disorders.

- Data Table :

| Metabolic Pathway | Role of this compound |

|---|---|

| Purine Catabolism | Intermediate product affecting uric acid levels |

| Nucleotide Synthesis | Potential substrate impacting nucleotide pool balance |

- Exposome Research :

Astrobiological Significance

- Formation Mechanisms :

- Quantum chemical calculations suggest that this compound can form under UV irradiation conditions similar to those found in space environments. This raises questions about the origins of nucleobases and their precursors on celestial bodies.

- Case Study : Experiments simulating astrophysical conditions demonstrated the formation of this compound from irradiated ice mixtures containing ammonia and water, supporting theories regarding prebiotic chemistry on early Earth or other planetary bodies .

作用機序

The mechanism of action of 2-Hydroxypurine involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions involving purine metabolism. For example, it can be phosphorylated to form nucleotides, which are essential for DNA and RNA synthesis .

類似化合物との比較

Hypoxanthine: Another purine derivative that plays a crucial role in nucleotide metabolism.

Xanthine: A precursor to uric acid and involved in the degradation of purine nucleotides.

Guanine: One of the four main nucleobases found in DNA and RNA.

Uniqueness: 2-Hydroxypurine is unique due to its specific hydroxyl group at the second position, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other purine derivatives and contributes to its specific applications in research and industry .

生物活性

2-Hydroxypurine, also known as purinol, is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is formed through the hydroxylation of purine at the 2-position. Its structure allows it to participate in various biochemical pathways, particularly in nucleic acid metabolism. The compound can act as a substrate or inhibitor for several enzymes involved in nucleotide synthesis and metabolism.

- Antiviral Activity : Research indicates that this compound derivatives can inhibit the replication of viruses such as Hepatitis C Virus (HCV). It has been shown that modifications at the 2-position of purines can enhance their efficacy against viral polymerases, making them promising candidates for antiviral drug development .

- Anticancer Potential : The compound's ability to interfere with nucleic acid synthesis positions it as a potential anticancer agent. Studies have demonstrated that hydroxylated purines can exhibit cytotoxic effects on cancer cells by disrupting DNA replication and repair mechanisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on HCV Inhibition : A study evaluated various modified purines, including this compound derivatives, for their ability to inhibit HCV replication in vitro. The most potent compounds demonstrated EC50 values as low as 0.3 μM without significant cytotoxicity, indicating their potential as effective antiviral agents .

- Oxidative Stress and Cancer : Research examining the radical oxidation of hydroxypurines has provided insights into their role in cellular oxidative stress responses. This study utilized EPR spectroscopy to investigate the behavior of hydroxyl radicals in relation to nucleic acids, suggesting a mechanism through which this compound could exert anticancer effects by promoting oxidative damage in cancer cells .

特性

IUPAC Name |

3,7-dihydropurin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIZPXKICGBNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177652 | |

| Record name | 2H-Purin-2-one, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2308-57-8 | |

| Record name | 3,7-Dihydro-2H-purin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Purin-2-one, 1,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Purin-2-one, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。